![molecular formula C18H24Cl4N6O2Zn B1628997 4-[2-hydroxyethyl(methyl)amino]benzenediazonium;tetrachlorozinc(2-) CAS No. 33678-73-8](/img/structure/B1628997.png)
4-[2-hydroxyethyl(methyl)amino]benzenediazonium;tetrachlorozinc(2-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-hydroxyethyl(methyl)amino]benzenediazonium;tetrachlorozinc(2-) is a diazonium compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a diazonium group attached to a benzene ring, which is further substituted with a 4-[(2-hydroxyethyl)methylamino] group. The tetrachlorozincate(2-) anion balances the charge of the diazonium cation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzenediazonium, 4-[(2-hydroxyethyl)methylamino]-, (T-4)-tetrachlorozincate(2-) typically involves the diazotization of 4-[(2-hydroxyethyl)methylamino]aniline. The process begins with the reaction of 4-[(2-hydroxyethyl)methylamino]aniline with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C). This reaction forms the diazonium salt, which is then treated with zinc chloride to form the tetrachlorozincate(2-) complex.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems and reactors helps in maintaining the required temperature and mixing conditions, making the process efficient and scalable.
化学反应分析
Types of Reactions
Benzenediazonium, 4-[(2-hydroxyethyl)methylamino]-, (T-4)-tetrachlorozincate(2-) undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and amines (e.g., NH3). These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners. The reactions are usually conducted in alkaline conditions.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium group to an aniline group.
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, or aminated benzene derivatives.
Coupling Reactions: Azo dyes with various colors and properties.
Reduction Reactions: 4-[(2-hydroxyethyl)methylamino]aniline.
科学研究应用
Benzenediazonium, 4-[(2-hydroxyethyl)methylamino]-, (T-4)-tetrachlorozincate(2-) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of azo dyes and other aromatic compounds.
Biology: Employed in the labeling of biomolecules and in the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of benzenediazonium, 4-[(2-hydroxyethyl)methylamino]-, (T-4)-tetrachlorozincate(2-) involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The tetrachlorozincate(2-) anion helps stabilize the diazonium cation, making it more reactive in certain conditions.
相似化合物的比较
Similar Compounds
- Benzenediazonium chloride
- Benzenediazonium tetrafluoroborate
- 4-[(2-Hydroxyethyl)methylamino]benzenediazonium chloride
Uniqueness
Benzenediazonium, 4-[(2-hydroxyethyl)methylamino]-, (T-4)-tetrachlorozincate(2-) is unique due to the presence of the tetrachlorozincate(2-) anion, which provides enhanced stability and reactivity compared to other diazonium salts. The 4-[(2-hydroxyethyl)methylamino] group also imparts specific properties that make it suitable for various applications in chemistry, biology, and industry.
属性
CAS 编号 |
33678-73-8 |
|---|---|
分子式 |
C18H24Cl4N6O2Zn |
分子量 |
563.6 g/mol |
IUPAC 名称 |
4-[2-hydroxyethyl(methyl)amino]benzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C9H12N3O.4ClH.Zn/c2*1-12(6-7-13)9-4-2-8(11-10)3-5-9;;;;;/h2*2-5,13H,6-7H2,1H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI 键 |
LFVPHTWIABNBBX-UHFFFAOYSA-J |
SMILES |
CN(CCO)C1=CC=C(C=C1)[N+]#N.CN(CCO)C1=CC=C(C=C1)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |
规范 SMILES |
CN(CCO)C1=CC=C(C=C1)[N+]#N.CN(CCO)C1=CC=C(C=C1)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |
Key on ui other cas no. |
33678-73-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


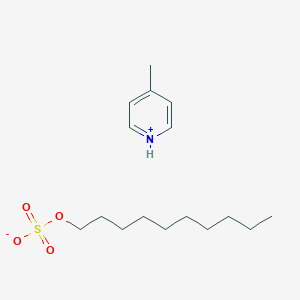
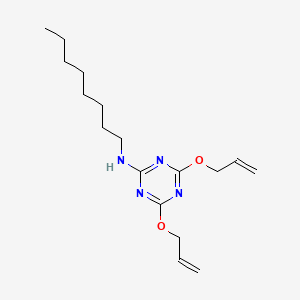
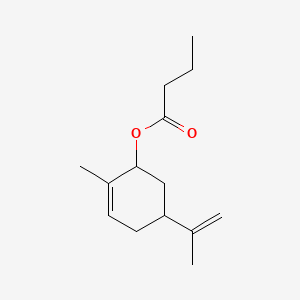
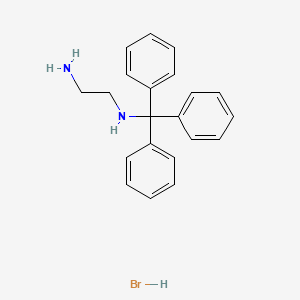
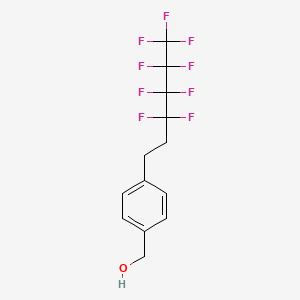
![[(1R,2R,3S,7R,9R,10R,12S)-3-Hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] 2,2,2-trideuterioacetate](/img/structure/B1628922.png)
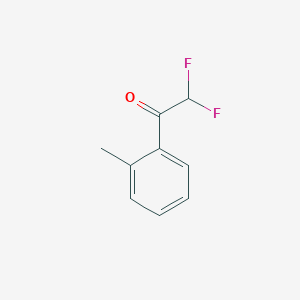
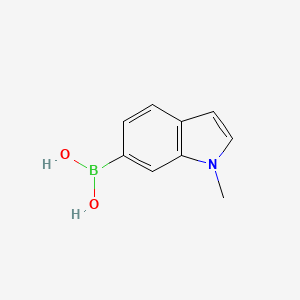

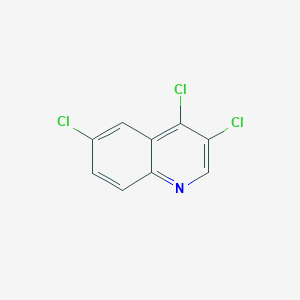
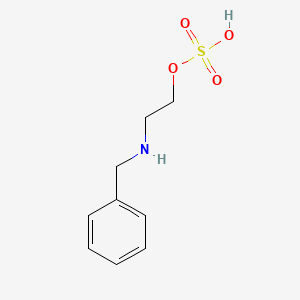
![8-Bromo-2,2-dimethyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B1628932.png)
![3,4-Dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B1628934.png)

